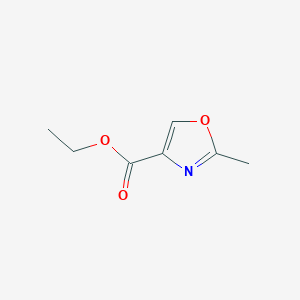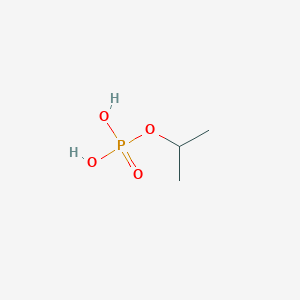
Ciclohexano-d12
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Cyclohexane-d12 is widely used in scientific research, particularly in:
Mecanismo De Acción
Target of Action
Cyclohexane-d12 is a deuterated version of cyclohexane . It is primarily used as a solvent in nuclear magnetic resonance (NMR) studies . Therefore, its primary targets are the molecules being studied in these NMR experiments.
Mode of Action
In NMR studies, Cyclohexane-d12 interacts with the molecules under study by providing a deuterated environment that allows for the clear observation of the molecules’ behaviors . The deuterium atoms in Cyclohexane-d12 replace the hydrogen atoms in regular cyclohexane, which results in different magnetic properties that are useful in NMR studies .
Pharmacokinetics
It is primarily used in laboratory settings for NMR studies . .
Result of Action
The primary result of Cyclohexane-d12’s action is the facilitation of NMR studies. By providing a deuterated environment, it allows for the clear observation of the behaviors of other molecules, contributing to our understanding of these molecules’ structures and functions .
Action Environment
The efficacy and stability of Cyclohexane-d12 as a solvent in NMR studies can be influenced by various environmental factors. For example, temperature can affect the physical and chemical properties of Cyclohexane-d12, potentially influencing its effectiveness as a solvent . Therefore, it is crucial to control the environmental conditions during NMR studies to ensure accurate and reliable results.
Análisis Bioquímico
Biochemical Properties
Cyclohexane-d12 plays a significant role in biochemical reactions, particularly in studies involving NMR spectroscopy. It interacts with various enzymes, proteins, and other biomolecules by serving as a non-reactive solvent that provides a stable environment for observing molecular interactions. Cyclohexane-d12 does not participate directly in biochemical reactions but facilitates the study of these reactions by providing a clear and interference-free medium .
Cellular Effects
The effects of Cyclohexane-d12 on various types of cells and cellular processes are primarily related to its use as a solvent in NMR studies. Cyclohexane-d12 does not significantly influence cell function, cell signaling pathways, gene expression, or cellular metabolism. Its primary role is to provide a stable and inert environment for the observation of cellular processes without interfering with the biological activities being studied .
Molecular Mechanism
At the molecular level, Cyclohexane-d12 exerts its effects by serving as a solvent that does not interact with the biomolecules under study. It does not bind to enzymes or proteins, nor does it inhibit or activate any biochemical pathways. The deuterium atoms in Cyclohexane-d12 provide a unique advantage in NMR spectroscopy by reducing background noise and enhancing the clarity of the spectra obtained .
Temporal Effects in Laboratory Settings
In laboratory settings, Cyclohexane-d12 is known for its stability over time. It does not degrade easily and maintains its chemical integrity under various experimental conditions. Long-term studies have shown that Cyclohexane-d12 remains stable and does not produce any adverse effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
Cyclohexane-d12 is typically used in controlled dosages in animal models for NMR studies. The effects of Cyclohexane-d12 vary with different dosages, but it is generally considered non-toxic at the concentrations used in these studies. High doses of Cyclohexane-d12 have not been associated with any significant toxic or adverse effects in animal models .
Metabolic Pathways
Cyclohexane-d12 is not metabolized by the body and does not participate in any metabolic pathways. Its deuterium atoms make it resistant to enzymatic degradation, allowing it to remain intact during biochemical studies. This property makes Cyclohexane-d12 an ideal solvent for NMR spectroscopy, as it does not interfere with the metabolic processes being observed .
Transport and Distribution
Within cells and tissues, Cyclohexane-d12 is transported and distributed passively. It does not interact with specific transporters or binding proteins and does not accumulate in any particular cellular compartments. Its distribution is uniform, providing a consistent environment for NMR studies .
Subcellular Localization
Cyclohexane-d12 does not have specific subcellular localization and does not affect the activity or function of cellular organelles. It remains evenly distributed within the cellular environment, ensuring that it does not interfere with the biological processes being studied. Cyclohexane-d12 does not undergo any post-translational modifications or targeting signals that would direct it to specific compartments .
Métodos De Preparación
Cyclohexane-d12 can be synthesized through the reaction of benzene-d6 with deuterium gas. The reaction typically occurs under high pressure and elevated temperatures to facilitate the exchange of hydrogen atoms with deuterium atoms . Industrial production methods involve similar processes but on a larger scale, ensuring high isotopic purity and yield .
Análisis De Reacciones Químicas
Comparación Con Compuestos Similares
Cyclohexane-d12 is unique due to its complete deuteration, which distinguishes it from other similar compounds such as:
Cyclohexane: The non-deuterated form, which produces signals in proton NMR, making it less suitable as an NMR solvent.
Cyclohexane-d6: Partially deuterated cyclohexane with only six deuterium atoms, offering less deuterium signal suppression compared to cyclohexane-d12.
Cyclohexanol-d12: A deuterated alcohol derivative of cyclohexane, used in different applications due to its hydroxyl group.
Cyclohexane-d12’s high deuterium content and purity make it a preferred choice for NMR spectroscopy and other scientific research applications .
Propiedades
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,6-dodecadeuteriocyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12/c1-2-4-6-5-3-1/h1-6H2/i1D2,2D2,3D2,4D2,5D2,6D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDTMQSROBMDMFD-LBTWDOQPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80169624 | |
| Record name | (2H12)Cyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80169624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Alfa Aesar MSDS] | |
| Record name | Cyclohexane-d12 | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13653 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1735-17-7 | |
| Record name | Cyclohexane-d12 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1735-17-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2H12)Cyclohexane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001735177 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2H12)Cyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80169624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2H12]cyclohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.525 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Cis-4b,5,9b,10-tetrahydroindeno[2,1-a]indene](/img/structure/B167353.png)







